

Indoprofen Pharmacokinetics in Humans: A Technical Guide

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Compound of Interest

Compound Name: *Indoprofen*

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This technical guide provides a comprehensive overview of the pharmacokinetic profile of **indoprofen** in humans. **Indoprofen** is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.^{[1][2]} While it was withdrawn from the global market in the 1980s due to reports of severe gastrointestinal bleeding, its pharmacokinetic properties remain of interest for understanding the behavior of this drug class.^{[1][2]} This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents quantitative data in tabular format, outlines typical experimental protocols, and visualizes core concepts.

Pharmacokinetic Profile: ADME

The pharmacokinetic properties of **indoprofen** have been characterized in studies involving healthy volunteers, patients with rheumatoid arthritis, and elderly subjects.^{[3][4][5]} The drug generally exhibits rapid absorption and elimination in healthy individuals.

Absorption

Following oral administration to fasting subjects, **indoprofen** is absorbed rapidly and completely.^[3] The bioavailability of **indoprofen** tablets is generally high and is not negatively impacted by the presence of food.^{[1][3]} However, food can influence the rate of absorption depending on the dosage form. One study found that the absorption rate from tablets was faster after a meal, whereas absorption from capsules was slightly delayed.^[6]

Distribution

Studies comparing healthy subjects and patients with rheumatoid arthritis found no major differences in most kinetic parameters after oral administration.[3][4] However, a higher volume of distribution was observed in the patient population.[4]

Metabolism

Indoprofen is a racemic mixture, containing both (+) and (-) enantiomers.[7] The pharmacological activity is almost entirely attributed to the (+)-isomer, also known as d-**indoprofen**. [7] The primary metabolic pathway for **indoprofen** is glucuronidation.[1][2][8]

A key metabolic feature is the stereospecific inversion of the less active R(-)-**indoprofen** to the active S(+)-**indoprofen** by liver enzymes.[9] Conversely, no stereospecific inversion from the active d-**indoprofen** to the inactive enantiomer has been observed.[7]

Excretion

Indoprofen and its metabolites are almost entirely eliminated from the body within 24 hours of administration, primarily through renal excretion into the urine.[1][3] Studies on the individual enantiomers have shown that the active d-**indoprofen** is cleared from plasma and excreted in the urine at a slower rate than the l-**indoprofen** enantiomer.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **indoprofen** derived from human studies.

Table 1: Key Pharmacokinetic Parameters of Racemic **Indoprofen** in Healthy Young Adults

Parameter	Value	Route of Administration	Notes
Biological Half-Life ($t_{1/2}$)	~2.3 hours	Oral, IV	Characterized by rapid elimination. [1] [2] [3] [8]
Bioavailability	High	Oral	Absorption is rapid and complete. [1] [3]
Time to Complete Excretion	~24 hours	Oral	Drug and its metabolites are almost completely cleared. [3]
Primary Route of Excretion	Renal	Oral, IV	Excreted in the urine as unchanged drug and metabolites. [1] [2] [3]

Table 2: Pharmacokinetic Variations in Special Populations

Population	Parameter	Value/Observation	Notes
Elderly Subjects	Biological Half-Life ($t_{1/2}$)	~11 hours	Multiple dosing can lead to drug accumulation, suggesting a need for dose reduction. [5]
Rheumatoid Arthritis Patients	Volume of Distribution (Vd)	Higher than healthy subjects	No other substantial differences in pharmacokinetic properties were noted for oral indoprofen compared to healthy subjects. [3] [4]

Table 3: Pharmacokinetics of **Indoprofen** Enantiomers

Enantiomer	Pharmacokinetic Characteristic	Notes
d-indoprofen (+)	Slower clearance and excretion rate	This is the pharmacologically active enantiomer.[7]
l-indoprofen (-)	Faster clearance and excretion rate	This enantiomer is less active. [7]

Experimental Methodologies

The characterization of **indoprofen**'s pharmacokinetics in humans involved a range of clinical study designs.

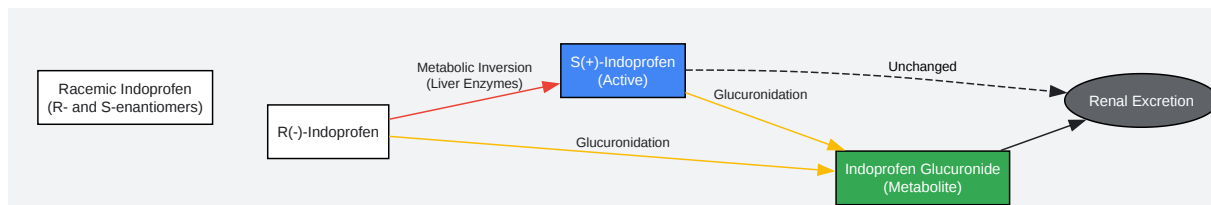
Study Population: Investigations were conducted in healthy volunteers, including both fasting and post-meal states, as well as in specific patient populations such as individuals with rheumatoid arthritis and the elderly.[3][4][5][6]

Dosing Regimens: Both single-dose and multiple-dose studies were performed. Oral administration was most common, using 100 mg capsules and 200 mg tablets.[3][6] Repeated administration schedules included protocols such as 600 mg per day for 7 days.[3] Intravenous (i.v.) and intramuscular (i.m.) routes were also investigated to assess absolute bioavailability.[4]

Bioanalytical Methods: The concentration of **indoprofen** in biological samples (plasma and urine) was quantified using techniques such as gas-liquid chromatography (GLC).[6] This allowed for the determination of key pharmacokinetic parameters like half-life and area under the plasma concentration-time curve (AUC).

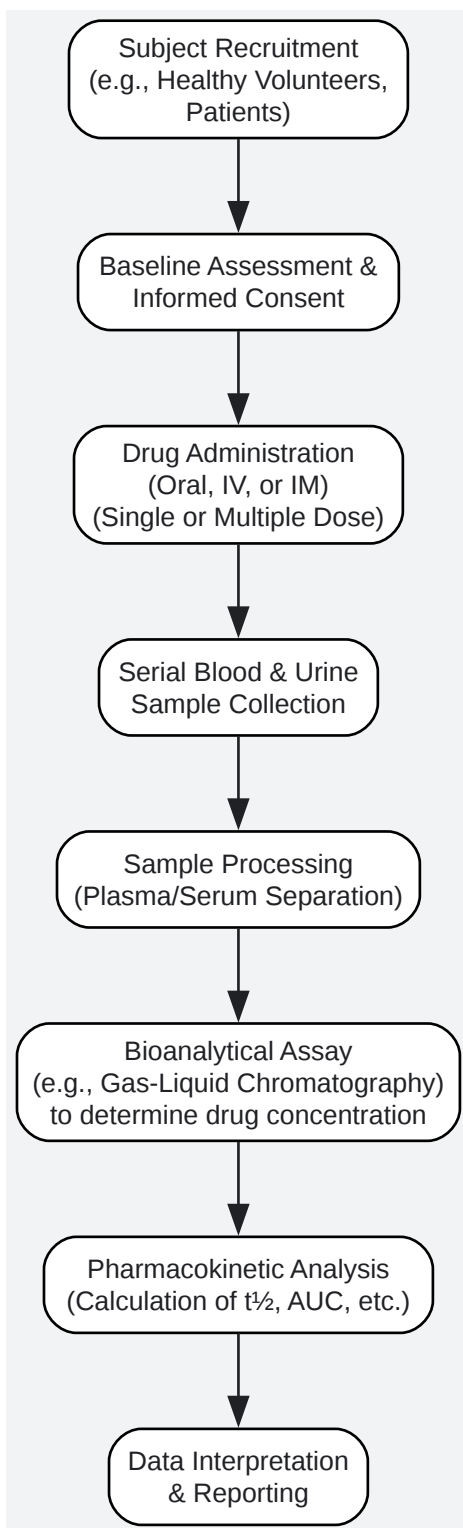
Visualizations

The following diagrams illustrate the metabolic fate of **indoprofen** and a typical experimental workflow for its pharmacokinetic evaluation.



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Metabolic pathways of **Indoprofen** in humans.



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